1-苄基哌嗪-2,6-二酮盐酸盐

描述

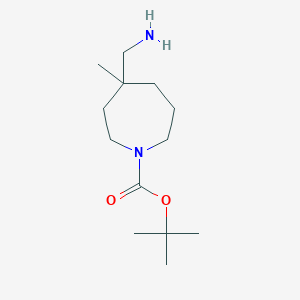

1-Benzylpiperazine-2,6-dione hydrochloride, also known as 1-benzylpiperazine hydrochloride, is a synthetic compound . It is a derivative of piperazine, a class of compounds with a wide range of biological and pharmaceutical activity .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Benzylpiperazine-2,6-dione hydrochloride, has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

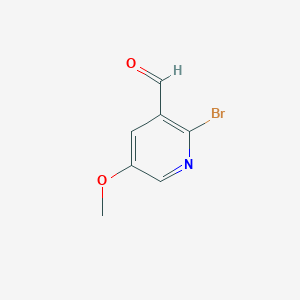

The molecular formula of 1-Benzylpiperazine-2,6-dione hydrochloride is C11H18Cl2N2 . The average mass is 249.180 Da and the monoisotopic mass is 248.084702 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives like 1-Benzylpiperazine-2,6-dione hydrochloride include cyclization of 1,2-diamine derivatives with sulfonium salts and aza-Michael addition between diamine and the in situ generated sulfonium salt .科学研究应用

精神活性

1-苄基哌嗪-2,6-二酮盐酸盐已被研究其潜在的精神活性。例如,Chłoń-Rzepa等人(2013年)探索了一系列1,3-二甲基-3,7-二氢嘌呤-2,6-二酮的衍生物,包括含有1-苄基哌嗪的衍生物,作为血清素受体的配体。这些化合物在动物模型中表现出抗抑郁和抗焦虑活性(Chłoń-Rzepa等人,2013年)。

化学反应性研究

已进行了1-苄基哌嗪衍生物的化学反应性和分子对接研究。Ranjith等人(2022年)研究了含有1-苄基哌嗪-2,6-二酮的化合物的分子结构和反应性,暗示在心血管和脑血管疾病治疗中的潜在应用(Ranjith et al., 2022)。

手性溶剂剂

类似(S)-N-苄基-3(6)-甲基哌嗪-2,5-二酮的化合物,与1-苄基哌嗪-2,6-二酮密切相关,已被研究为核磁共振光谱中的手性溶剂剂。这种应用在分析化学中确定化合物的对映体组成中至关重要(Malavašič等人,2008年)。

绿色化学应用

在绿色化学中,1-苄基哌嗪的衍生物已被用作合成有机化合物的固体酸催化剂。Khorami和Shaterian(2014年)描述了从1-苄基哌嗪衍生的硅胶结合丙基哌嗪-N-磺酸在合成特定有机化合物中的应用(Khorami & Shaterian, 2014)。

金属蛋白酶抑制

已确定1-苄基哌嗪-2,6-二酮衍生物作为金属蛋白酶的有效抑制剂,这些酶参与包括癌症进展在内的各种生物过程。Marques等人(2011年)合成了具有1-羟基哌嗪-2,6-二酮基团的新化合物,显示出在抑制这些酶中有希望的结果(Marques et al., 2011)。

安全和危害

1-Benzylpiperazine-2,6-dione hydrochloride may have safety hazards similar to other piperazine derivatives. For instance, Benzylpiperazine (BZP) is known to have side effects and was largely abandoned as a worm treatment . It has been reported to have amphetamine-like effects and is liable to abuse . Hazard statements for BZP include H314 - H412 .

作用机制

Target of Action

1-Benzylpiperazine-2,6-dione hydrochloride is a derivative of Benzylpiperazine (BZP), which is known to have euphoriant and stimulant properties . The primary targets of BZP are the dopamine, norepinephrine, and serotonin transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

BZP interacts with its targets by inducing these transporters to shuttle neurotransmitters out of neurons and deposit them in the synaptic cleft . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neuronal signaling.

Pharmacokinetics

The pharmacokinetic properties of BZP include hepatic metabolism and renal excretion . The bioavailability of BZP is unknown . These properties can impact the bioavailability of 1-Benzylpiperazine-2,6-dione hydrochloride, although specific details would require further investigation.

Result of Action

The result of BZP’s action is a state of euphoria and stimulation, similar to the effects of amphetamine . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .

属性

IUPAC Name |

1-benzylpiperazine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c14-10-6-12-7-11(15)13(10)8-9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXCOQNSQCBBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CN1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1381717.png)

![5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1381720.png)

amino}cyclobutane-1-carboxylic acid](/img/structure/B1381724.png)